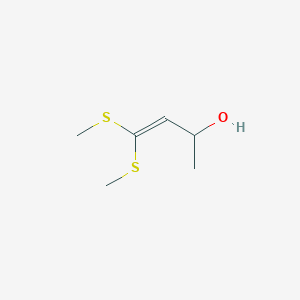
4,4-Bis(methylsulfanyl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(methylsulfanyl)but-3-en-2-ol is a chemical compound with the molecular formula C6H12OS2. It is characterized by the presence of two methylsulfanyl groups attached to a butenol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(methylsulfanyl)but-3-en-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-buten-2-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(methylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and controlled addition of reagents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines; reactions are performed in polar solvents with appropriate bases to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(methylsulfanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Bis(methylsulfanyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Bis(methylsulfanyl)but-3-en-2-one: Similar structure but with a ketone group instead of an alcohol.
4,4-Bis(methylsulfanyl)butane: Lacks the double bond present in 4,4-Bis(methylsulfanyl)but-3-en-2-ol.
4,4-Bis(methylsulfanyl)pent-3-en-2-ol: Contains an additional carbon in the backbone.
Uniqueness
This compound is unique due to its combination of methylsulfanyl groups and a butenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
15081-72-8 |
|---|---|
Molekularformel |
C6H12OS2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
4,4-bis(methylsulfanyl)but-3-en-2-ol |
InChI |
InChI=1S/C6H12OS2/c1-5(7)4-6(8-2)9-3/h4-5,7H,1-3H3 |
InChI-Schlüssel |
ZIORFKHOOKKYEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(SC)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



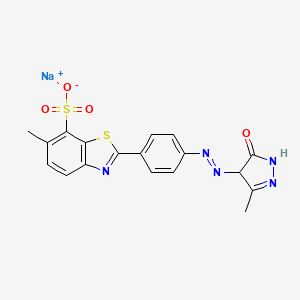
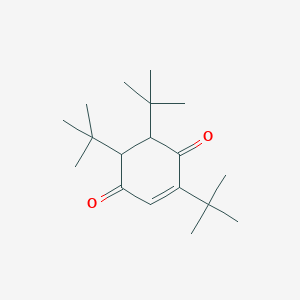


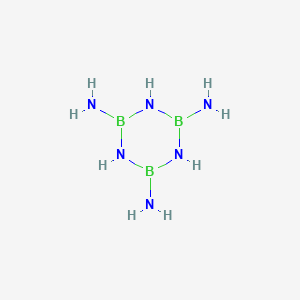
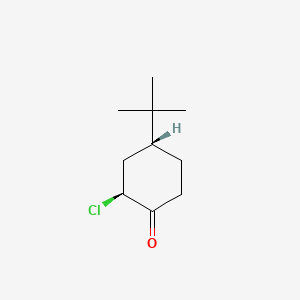



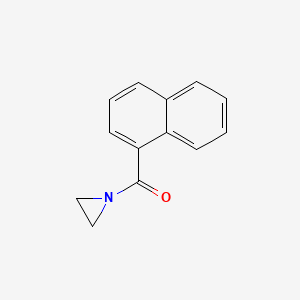
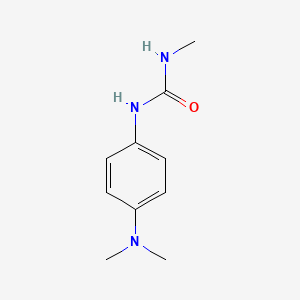
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

